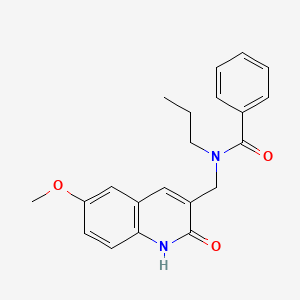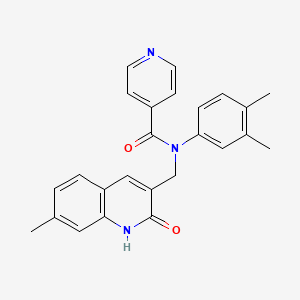
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide, also known as HMN-214, is a small molecule compound that has demonstrated potential therapeutic effects in various preclinical studies.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the inhibition of the heat shock protein 90 (Hsp90) chaperone function. Hsp90 is a molecular chaperone that plays a crucial role in the stabilization and folding of various client proteins, including oncogenic proteins. By inhibiting Hsp90, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide destabilizes the client proteins and induces their degradation, leading to the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated anti-angiogenic effects by inhibiting the formation of new blood vessels that are necessary for tumor growth. Furthermore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to enhance the immune response against cancer cells by increasing the expression of immune-related genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is its potential as a novel therapeutic agent for cancer treatment. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to have a favorable safety profile in preclinical studies. However, the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include its low solubility and bioavailability, which may affect its efficacy in clinical settings.
Direcciones Futuras
The future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide include further preclinical studies to investigate its potential therapeutic effects in other cancer types and to optimize its pharmacokinetic properties. Additionally, clinical trials are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide in humans. Furthermore, the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide with other chemotherapeutic agents and immunotherapies should be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide is a promising small molecule compound that has demonstrated potential therapeutic effects in cancer treatment. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown to induce cell cycle arrest, apoptosis, and anti-angiogenic effects in cancer cells. Further preclinical and clinical studies are needed to evaluate its safety and efficacy as a novel therapeutic agent for cancer treatment.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide involves the condensation reaction between 2-hydroxy-7-methylquinoline-3-carboxaldehyde and 4-nitro-N-phenylbenzamide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain the final product with a yield of 65%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic effects in cancer treatment. In preclinical studies, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-phenylbenzamide has demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-16-7-8-18-14-19(23(28)25-22(18)13-16)15-26(20-5-3-2-4-6-20)24(29)17-9-11-21(12-10-17)27(30)31/h2-14H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVRTJEJSLKNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitro-N-phenylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)